An In-depth Technical Guide to 7-Bromo-3-chloro-1H-indazole: Chemical Properties, Structure, and Synthetic Utility
An In-depth Technical Guide to 7-Bromo-3-chloro-1H-indazole: Chemical Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-3-chloro-1H-indazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its unique structural features, characterized by the presence of bromine and chlorine atoms on the indazole scaffold, render it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and reactivity of 7-Bromo-3-chloro-1H-indazole, offering valuable insights for researchers engaged in drug discovery and the development of novel functional materials.
Introduction
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of indazole are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2] The introduction of halogen substituents onto the indazole core can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, enhancing their binding affinity to biological targets and improving their metabolic stability.
7-Bromo-3-chloro-1H-indazole, in particular, serves as a key intermediate in the synthesis of various bioactive compounds.[3] Its strategic halogenation pattern allows for selective functionalization through a variety of cross-coupling reactions, making it an invaluable tool for the construction of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[2] Furthermore, its application extends to material science, where it is utilized in the synthesis of functionalized polymers and other advanced materials.[3]
Physicochemical Properties and Structural Elucidation
The fundamental chemical and physical properties of 7-Bromo-3-chloro-1H-indazole are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value | Source |
| CAS Number | 885271-75-0 | [3] |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Purity | ≥ 95% (HPLC) | [3] |
| Storage Temperature | 2-8°C | [3] |
Structural Formula:
Caption: Chemical structure of 7-Bromo-3-chloro-1H-indazole.
Synthesis of 7-Bromo-3-chloro-1H-indazole
Conceptual Synthetic Workflow:
Caption: Proposed synthetic workflow for 7-Bromo-3-chloro-1H-indazole.
Plausible Experimental Protocol (Hypothetical):
Step 1: Chlorination of 1H-Indazole to 3-chloro-1H-indazole
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To a solution of 1H-indazole in a suitable solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) dropwise at a controlled temperature (e.g., 0 °C).
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The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or LC-MS).
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Upon completion, the reaction is quenched with a suitable reagent (e.g., water or a basic solution) and the product is extracted with an organic solvent.
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The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure 3-chloro-1H-indazole.
Step 2: Bromination of 3-chloro-1H-indazole to 7-Bromo-3-chloro-1H-indazole
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The synthesized 3-chloro-1H-indazole is dissolved in an appropriate solvent (e.g., acetic acid or a chlorinated solvent).
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A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), is added portion-wise to the solution.
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The reaction is stirred at a specific temperature for a duration necessary to achieve the desired conversion.
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Work-up of the reaction mixture would involve quenching any excess brominating agent, followed by extraction and purification steps similar to those described in Step 1.
It is imperative to note that this is a hypothetical protocol and would require optimization of reaction conditions, including stoichiometry of reagents, solvent, temperature, and reaction time, to achieve a satisfactory yield and purity of the final product.
Reactivity and Synthetic Applications
The chemical reactivity of 7-Bromo-3-chloro-1H-indazole is dictated by the electronic properties of the indazole ring and the presence of the two halogen substituents. The bromine atom at the 7-position and the chlorine atom at the 3-position serve as versatile handles for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions.
Key Reactions:
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Suzuki-Miyaura Coupling: The bromo substituent at the 7-position is particularly amenable to Suzuki-Miyaura cross-coupling reactions with a wide range of boronic acids or their esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of diverse libraries of compounds for biological screening.
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Buchwald-Hartwig Amination: The bromo group can also participate in Buchwald-Hartwig amination reactions, facilitating the formation of a carbon-nitrogen bond. This is a powerful method for introducing primary or secondary amines at the 7-position of the indazole core, a common structural motif in many pharmacologically active molecules.
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Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 3-position, being on an electron-deficient pyrazole ring, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles under appropriate conditions. This provides a pathway for the introduction of various functional groups at this position.
Logical Relationship of Reactivity:
Caption: Reactivity of 7-Bromo-3-chloro-1H-indazole in key cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
The utility of 7-Bromo-3-chloro-1H-indazole as a building block in drug discovery is underscored by the prevalence of the indazole scaffold in numerous therapeutic agents. Its ability to be selectively functionalized at two distinct positions allows for the systematic exploration of the chemical space around the indazole core, which is a critical aspect of structure-activity relationship (SAR) studies.
While specific examples of marketed drugs derived directly from 7-Bromo-3-chloro-1H-indazole are not publicly disclosed, its role as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents is highlighted by chemical suppliers.[2][3] The synthesis of substituted indazoles is a very active area of research, and this particular building block provides a convenient entry point to novel chemical entities with therapeutic potential.
Safety and Handling
7-Bromo-3-chloro-1H-indazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
7-Bromo-3-chloro-1H-indazole is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure and the presence of two distinct halogen atoms provide chemists with a powerful tool for the construction of complex molecular architectures. While detailed synthetic and spectral data in the public domain are limited, its commercial availability and the established reactivity of the indazole scaffold ensure its continued importance in the quest for novel therapeutic agents and functional materials. Further research into the synthesis and applications of this compound is warranted and is likely to uncover new and exciting opportunities in various scientific disciplines.
References
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- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Supporting Information. The Royal Society of Chemistry. (2014).
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885271-75-0,7-bromo-3-chloro-1H-indazole. CoreSyn. (n.d.). Retrieved from [Link]
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885271-75-0 7-BROMO-3-CHLORO-1H-INDAZOLE. Chemsigma. (n.d.). Retrieved from [Link]
- Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
- Supporting Information. The Royal Society of Chemistry. (n.d.).
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7-bromo-3-chloro-1H-indazole. MySkinRecipes. (n.d.). Retrieved from [Link]
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- Asad, N., et al. (2024).
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7-Bromo-5-chloro-1H-indazole. PubChem. (n.d.). Retrieved from [Link]
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7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine. PubChem. (n.d.). Retrieved from [Link]


